molecular formula C18H21FN4O2 B2783418 N-(3-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-49-5

N-(3-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2783418
CAS No.: 1031961-49-5
M. Wt: 344.39
InChI Key: VCQBQUJSEGLEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with the CAS Number 1031961-49-5 and a molecular weight of 344.38 g/mol. Its molecular formula is C18H21FN4O2 . This pyrimidine-derived acetamide features a 3-fluorophenyl group and a piperidin-1-yl substituent on its core structure . The presence of the fluorine atom and the piperidine moiety are key structural features that contribute to its potential for interacting with biological targets, making it a candidate for research into the selective inhibition of enzymes or receptors . The methyl group on the pyrimidine ring may enhance the compound's stability and lipophilicity, which can influence its absorption and distribution in biological systems . The compound has been cited in scientific literature exploring various fields, including materials science and physical chemistry, indicating its broader research utility . As a specialized screening compound, it is intended for use in pharmaceutical research and development, particularly in early-stage biological assays. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-13-10-17(22-18(20-13)23-8-3-2-4-9-23)25-12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBQUJSEGLEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FN4O2C_{18}H_{22}FN_{4}O_{2}, with a molecular weight of approximately 346.39 g/mol. The compound features a fluorinated phenyl ring, a piperidine moiety, and a pyrimidine derivative, which contribute to its biological activity.

Research indicates that this compound interacts with specific targets in cellular pathways. Notably, it has been shown to inhibit certain kinases involved in cancer progression:

  • PI3K Pathway : The compound exhibits inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. In vitro studies demonstrated an IC50 value of 1.0 μM for unbound phospho-AKT, indicating significant activity against this target .
  • c-KIT Inhibition : It has been observed to inhibit c-KIT kinase with an IC50 of 99 nM, suggesting potential applicability in treating gastrointestinal stromal tumors (GISTs) .

Antitumor Activity

In vivo studies have shown that this compound can significantly reduce tumor growth in xenograft models. For instance, administration at doses of 50 and 100 mg/kg resulted in marked inhibition of tumor development .

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

  • Bioavailability : Oral bioavailability is reported at approximately 36%, which is considered adequate for therapeutic applications .
  • Half-life : The half-life when administered orally is about 4.11 hours, indicating a reasonable duration of action .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This suggests a mechanism by which it can exert antitumor effects .
  • Kinase Selectivity Profile : Comparative studies highlighted its selectivity for c-KIT over other kinases such as ABL, providing insights into its potential use in targeted therapies for cancers driven by c-KIT mutations .
  • Structure Activity Relationship (SAR) : Investigations into the structural modifications of the compound have provided insights into optimizing its potency and selectivity against various targets within cancer treatment paradigms .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and molecular properties of the target compound and its analogues:

Compound Name Phenyl Substituent Piperidine Substituent Molecular Formula Molecular Weight (g/mol) Notes
Target Compound 3-fluoro Piperidin-1-yl C₁₉H₂₀FN₄O₂ 355.39 Base structure for comparison
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-fluoro 4-Methylpiperidin-1-yl C₂₀H₂₄FN₄O₂ 388.43 Positional isomer; increased steric bulk at piperidine
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide 2-(trifluoromethyl) Piperidin-1-yl C₂₀H₂₀F₃N₄O₂ 419.39 Enhanced lipophilicity due to CF₃ group
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 3-chloro-2-methyl 3-Methylpiperidin-1-yl C₂₀H₂₅ClN₄O₂ 388.90 Chlorine substitution; available as 20 mg sample
ORM-10962 Chroman-6-yl 4-Hydroxypiperidin-1-yl C₂₅H₂₈N₃O₄ 434.51 Sodium/calcium exchanger inhibitor; distinct aromatic system
Key Observations:
  • Fluorine Position : The 2-fluoro isomer () may exhibit altered binding kinetics compared to the 3-fluoro target compound due to differences in electronic and steric effects .
  • Trifluoromethyl Group : The CF₃-substituted analogue () likely has higher metabolic stability and membrane permeability than the fluorine-substituted derivatives .
  • Chlorine vs.
  • Piperidine Modifications : Methylation at the 3- or 4-position of the piperidine ring (e.g., 3-methylpiperidin-1-yl in ) influences conformational flexibility and steric interactions .

Q & A

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Substitution : React 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol with a halogenated acetamide derivative under alkaline conditions to form the pyrimidinyloxy intermediate .

Coupling : Attach the 3-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts .

Purification : Use column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity .

  • Key Conditions : Maintain inert atmospheres (N₂/Ar) for metal-catalyzed steps and optimize solvent polarity (e.g., NMP for SNAr reactions) to reduce byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 160–165 ppm for aromatic F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~386 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in acetamide groups) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for pyrimidines) .
  • Hydrolytic Sensitivity : Store under anhydrous conditions (desiccated, −20°C) to prevent ester/amide bond hydrolysis .
  • Light Sensitivity : Protect from UV exposure to avoid photooxidation of the fluorophenyl group .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., pyrimidine-oxygen bond formation) be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., SNAr at pyrimidin-4-ol) .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for nucleophilic substitutions .

Q. How should researchers resolve contradictions in reported yields or activity data?

  • Methodological Answer :
  • Comparative Replication : Reproduce methods from conflicting studies (e.g., 31% vs. 50% yields in SNAr reactions) while controlling variables like solvent purity .
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew bioactivity results .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to validate structural hypotheses .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO:PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Protonate/deprotonate the piperidine group (pKa ~7.5) to modulate ionization .
  • Salt Formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .

Q. How does structural modification (e.g., fluorophenyl vs. chlorophenyl substitution) impact bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 3-Cl, 4-F derivatives) and compare IC₅₀ values in enzyme inhibition assays .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains) .
  • Electrostatic Potential Mapping : Analyze fluorine’s electron-withdrawing effects on acetamide reactivity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :
  • Matrix Interference : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .
  • Sensitivity Limits : Use UPLC-ESI-MS/MS with deuterated internal standards (e.g., D₃-fluorophenyl analog) for nanogram-level detection .
  • Metabolite Identification : Incubate with liver microsomes and profile metabolites via Q-TOF-MS .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

  • Methodological Answer :
  • Gene Knockdown : Use siRNA targeting hypothesized pathways (e.g., MAPK) to confirm on-target effects .
  • Fluorescence Tagging : Conjugate with BODIPY dyes for live-cell imaging and subcellular localization studies .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. What computational tools predict the compound’s ADMET properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and hERG liability .
  • PBPK Modeling : GastroPlus simulations to forecast pharmacokinetic profiles in preclinical species .
  • Toxicogenomics : Leverage Comparative Toxicogenomics Database (CTD) to flag potential organ toxicities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.